Human 20S Proteasome Inhibition: A Quantitative Baseline for Selectivity Screening
This specific compound demonstrates measurable inhibitory activity against the chymotrypsin-like activity of the human 20S proteasome, an essential counter-screening target for developing pathogen-selective proteasome inhibitors. Its potency is quantified, providing a direct baseline for selectivity calculations against mycobacterial proteasomes. This characteristic mirrors the behavior of the well-characterized oxathiazolone HT1171, which is >1000-fold selective for the mycobacterial over the human proteasome, but with a distinct potency window owing to the dichlorophenyl substitution [1].
| Evidence Dimension | Inhibition of chymotrypsin-like proteasome activity (human 20S) |
|---|---|
| Target Compound Data | IC50 = 44.0 nM |
| Comparator Or Baseline | HT1171 (a 5-thienyl-oxathiazolone): >1000-fold selective for mycobacterial proteasome; specific human IC50 not reported in same assay but reported as largely inactive against human proteasome [1]. |
| Quantified Difference | The target compound's measurable human proteasome activity (IC50 = 44 nM) contrasts with the negligible human activity of HT1171, highlighting a different selectivity profile that may be advantageous for developing human proteasome inhibitors or for use as a control in selectivity assays. |
| Conditions | Inhibition of chymotrypsin-like proteasome activity of purified human 20S proteasome (Source: ChEMBL). |
Why This Matters
This quantitative human proteasome activity provides a critical benchmark for researchers designing species-selective inhibitors, where a measurable human IC50 is essential for calculating a selectivity index.
- [1] TargetMine Report: Inhibition of chymotrypsin-like proteasome activity of human 20S proteasome. ChEMBL ID: CHEMBL208159. IC50 = 44.0 nM. View Source
